7,8-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride
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Overview
Description
7,8-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride is a chemical compound that belongs to the class of benzazepines Benzazepines are known for their diverse biological activities and are often studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted phenylhydrazine with a ketone or aldehyde, followed by cyclization to form the benzazepine ring. The reaction conditions often include the use of acidic catalysts and solvents such as methanol or ethanol under reflux .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial to ensure high efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
7,8-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of functionalized benzazepine derivatives .
Scientific Research Applications
7,8-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Studies have explored its potential as a ligand for various biological targets.
Medicine: Research is ongoing to investigate its potential therapeutic effects, including its role as an anti-inflammatory or anticancer agent.
Mechanism of Action
The mechanism of action of 7,8-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity .
Comparison with Similar Compounds
Similar Compounds
7,8-dimethoxy-1,4-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine: This compound shares a similar core structure but has different substituents, which may alter its biological activity.
1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: Although structurally different, this compound is also studied for its diverse applications in chemistry and biology.
Uniqueness
7,8-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
7,8-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-9-6-11-4-3-5-13-8-12(11)7-10(9)2;/h6-7,13H,3-5,8H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTBKLHXUDLKAX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CNCCC2)C=C1C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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